![molecular formula C14H16N6O B2810497 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034317-41-2](/img/structure/B2810497.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
The synthesis and structural elucidation of compounds incorporating the triazolo[1,5-a]pyrimidinyl moiety have been a subject of study. These compounds are synthesized through various chemical routes that involve the formation of heterocyclic frameworks, demonstrating the versatility and reactivity of such structures. For example, compounds have been synthesized by reacting precursors with different heterocyclic amines, leading to the formation of innovative heterocycles with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). These synthesis strategies highlight the chemical flexibility of triazolo[1,5-a]pyrimidinyl derivatives and their potential for generating a wide range of biologically active compounds.
Potential Biological Activities
Research into the biological activities of compounds containing the triazolo[1,5-a]pyrimidinyl group has revealed a variety of potential applications. This includes studies on their antimicrobial properties, where compounds showed competitive activities against bacterial and fungal strains, suggesting their utility as novel antimicrobial agents. The synthesis of these compounds often involves green chemistry approaches, highlighting the emphasis on environmentally friendly methods in modern chemical research (Abdelhamid et al., 2016).
Furthermore, modifications of the triazolo[1,5-a]pyrimidinyl backbone, such as the replacement of certain functional groups, have been explored to enhance the anticancer efficacy and reduce toxicity of these molecules. This is particularly evident in studies where alterations in the chemical structure led to compounds with potent antiproliferative activities against human cancer cell lines, suggesting their potential as cancer therapeutics (Wang et al., 2015).
特性
IUPAC Name |
2-pyrrol-1-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c21-13(10-19-6-1-2-7-19)15-5-3-4-12-8-16-14-17-11-18-20(14)9-12/h1-2,6-9,11H,3-5,10H2,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKYDWUDPIVASC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2810415.png)
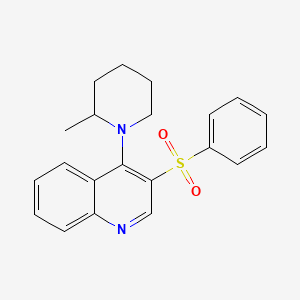
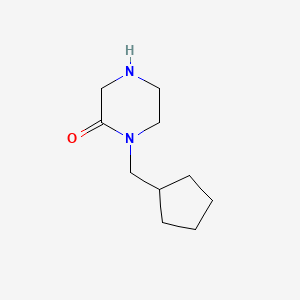
![5-[(2-Ethylpiperidin-1-yl)carbonyl]-1-isopropyl-1H-pyrazol-3-amine](/img/structure/B2810423.png)

![2-{[5-(1-benzyl-2-oxo-1,2-dihydro-3-pyridinyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2810427.png)

![2-[1-(Oxirane-2-carbonyl)piperidin-4-yl]-2-phenylacetonitrile](/img/structure/B2810429.png)
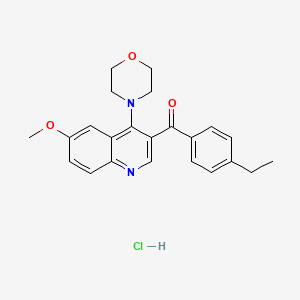
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2810431.png)
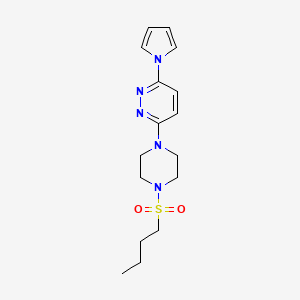
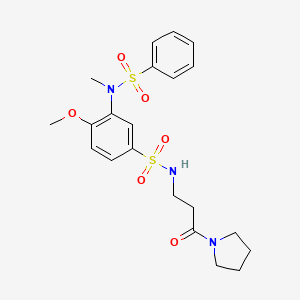
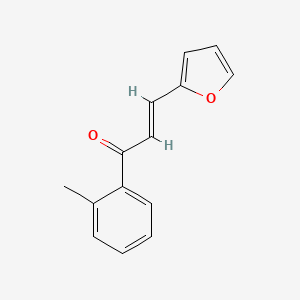
![N-cyclopentyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810437.png)